molecular formula C16H20FNO4S B2849672 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine CAS No. 1251670-29-7

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine

Cat. No.: B2849672
CAS No.: 1251670-29-7
M. Wt: 341.4
InChI Key: PMQSQAQMPKVMEZ-UHFFFAOYSA-N
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Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a sulfonyl group and a propargyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine typically involves multiple steps:

    Formation of the sulfonyl group: The starting material, 5-fluoro-2-methoxybenzenesulfonyl chloride, is prepared by sulfonation of 5-fluoro-2-methoxybenzene followed by chlorination.

    Piperidine ring formation: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Propargyl ether formation: The final step involves the reaction of the piperidine derivative with propargyl alcohol under basic conditions to form the propargyl ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The propargyl ether moiety can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl ether could yield an aldehyde or ketone, while reduction of the sulfonyl group could yield a sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly for its potential activity against specific biological targets.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methoxymethyl)piperidine: Similar structure but with a methoxymethyl group instead of a propargyl ether.

    1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(hydroxymethyl)piperidine: Similar structure but with a hydroxymethyl group.

Uniqueness

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-((prop-2-yn-1-yloxy)methyl)piperidine is unique due to the presence of the propargyl ether moiety, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-(prop-2-ynoxymethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4S/c1-3-9-22-12-13-5-4-8-18(11-13)23(19,20)16-10-14(17)6-7-15(16)21-2/h1,6-7,10,13H,4-5,8-9,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQSQAQMPKVMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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